Technical Monograph: Physicochemical Characterization and Synthetic Utility of 1-(2-Chloropropanoyl)-3-methylpiperidine
Technical Monograph: Physicochemical Characterization and Synthetic Utility of 1-(2-Chloropropanoyl)-3-methylpiperidine
[1]
Executive Summary
1-(2-Chloropropanoyl)-3-methylpiperidine is a functionalized amide intermediate utilized primarily in the synthesis of pharmaceutical pharmacophores and agrochemical agents.[1] Characterized by a dual-chiral center architecture, it serves as a critical electrophilic scaffold for nucleophilic substitution reactions or as a precursor for acrylamide derivatives via
This guide provides a definitive technical analysis of its molecular properties, synthetic pathways, and stereochemical considerations, designed for application scientists and medicinal chemists.[1]
Molecular Identity & Stoichiometry[1]
The physicochemical constants below define the baseline identity of the compound.
| Parameter | Value | Technical Note |
| IUPAC Name | 1-(2-chloropropanoyl)-3-methylpiperidine | Alternate: N-(2-chloropropionyl)-3-pipecoline |
| Molecular Formula | ||
| Molecular Weight | 189.68 g/mol | Monoisotopic Mass: 189.092 g/mol |
| Physical State | Viscous Liquid (Standard Temp) | Colorless to pale yellow |
| Solubility Profile | DCM, Chloroform, DMSO, Methanol | Low aqueous solubility (lipophilic amide) |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate membrane permeability potential |
Structural Representation[1][3][4][5]
-
SMILES: CC1CCCN(C1)C(=O)C(C)Cl
-
InChIKey: (Generated via structure) ULKRTQFQKRYNJA-UHFFFAOYSA-N (Analogous)
Stereochemical Analysis: A Critical Variable
Unlike simple amides, this molecule possesses two stereogenic centers , creating a mixture of diastereomers in non-stereoselective synthesis. This is a critical quality attribute (CQA) in drug development.
-
Piperidine C3: The methyl group at position 3 of the piperidine ring.[2]
-
Propanoyl C2: The chlorine attachment point on the acyl chain.
Stereoisomer Count:
-
(3R, 2'R) and (3S, 2'S) : Enantiomeric Pair A[1]
-
(3R, 2'S) and (3S, 2'R) : Enantiomeric Pair B (Diastereomers of A)
Senior Scientist Insight: In high-potency API synthesis, the use of racemic 2-chloropropionyl chloride with racemic 3-methylpiperidine yields a complex diastereomeric mixture.[1] For structure-activity relationship (SAR) studies, it is strongly recommended to start with enantiopure 3-methylpiperidine (e.g., (R)-3-methylpiperidine L-tartrate) to reduce the product mixture to two separable diastereomers.[1]
Synthetic Protocol & Mechanism
The synthesis follows a Schotten-Baumann nucleophilic acyl substitution .[1] The protocol below is optimized for yield and purity, utilizing a biphasic or anhydrous organic solvent system to manage the HCl byproduct.
Reagents
-
Substrate: 3-Methylpiperidine (1.0 equiv)[1]
-
Reagent: 2-Chloropropionyl chloride (1.1 equiv)[1]
-
Base: Triethylamine (
) or DIPEA (1.2 equiv) – Crucial for HCl scavenging. -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 3-methylpiperidine and dry DCM under an inert atmosphere (
or Ar). -
Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C using an ice/water bath.
-
Why: Controlling temperature is vital to prevent double-acylation or polymerization side reactions.[1]
-
-
Acylation: Dropwise add 2-chloropropionyl chloride diluted in DCM over 30 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexanes).
-
Workup:
-
Quench with saturated
(removes unreacted acid chloride). -
Extract organic layer; wash with 1N HCl (removes unreacted amine) and Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
Reaction Mechanism Visualization[1]
The following diagram details the bimolecular nucleophilic substitution (
Figure 1: Mechanistic pathway of the N-acylation reaction.[1] The base serves as a proton sink, driving the equilibrium toward the stable amide product.
Applications in Drug Discovery[1][4][5][6][8][9][10]
This molecule is rarely the final API; rather, it is a versatile "warhead" precursor .
Covalent Inhibitor Design
The
-
Mechanism:[1][3] The chlorine acts as a leaving group, allowing specific amino acid residues to form a covalent bond with the
-carbon.[1]
Synthesis of -Unsaturated Amides
Treatment of 1-(2-chloropropanoyl)-3-methylpiperidine with a strong base (e.g., DBU) induces elimination of HCl to form 1-acryloyl-3-methylpiperidine .[1]
-
Utility: Acrylamides are the gold standard "Michael Acceptors" in modern oncology drugs (e.g., kinase inhibitors).
Local Anesthetic Analogs
The structure mimics the lipophilic tail and intermediate chain of amino-amide anesthetics (similar to Mepivacaine or Bupivacaine).[1]
-
Workflow: Displacement of the Cl atom with a secondary amine (e.g., butylamine) generates novel anesthetic candidates.
Safety & Handling Protocols
Hazard Classification: Irritant / Potential Alkylating Agent.[1]
-
Skin/Eye Contact: The
-chloro moiety makes this compound a potent skin irritant and potential sensitizer.[1] It can alkylate DNA/proteins. -
Inhalation: Aerosols may cause severe respiratory irritation.[1]
-
PPE Requirements:
-
Nitrile gloves (Double gloving recommended due to DCM permeability).
-
Chemical fume hood (Face velocity > 0.5 m/s).
-
Full eye protection (Goggles).
-
Disposal: Must be treated as halogenated organic waste.[1] Do not mix with strong oxidizers or alkali metals.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Schotten-Baumann acylation mechanisms).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 102469, 1-(2-Chloropropyl)piperidine (Structural Analog). Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[4][5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
